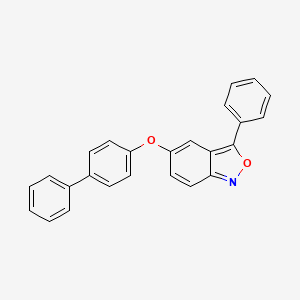
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole
Vue d'ensemble
Description
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole (PBD-1) is a chemical compound that has been widely studied for its potential applications in scientific research. PBD-1 is a benzisoxazole derivative that has shown promising results in various biological assays due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole involves its binding to hydrophobic pockets on proteins. This binding induces a conformational change in the protein, which can be detected using fluorescence spectroscopy. 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been shown to selectively bind to a variety of proteins, including the estrogen receptor, androgen receptor, and retinoid X receptor.
Biochemical and Physiological Effects:
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe, 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole in lab experiments is its selectivity for hydrophobic pockets on proteins. This selectivity allows for the detection of specific protein-protein interactions, which can be difficult to detect using other methods. However, one limitation of using 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole is its potential toxicity at high concentrations. Careful dosing and handling are required to ensure the safety of lab personnel.
Orientations Futures
There are several future directions for research on 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole. One area of interest is the development of new fluorescent probes based on the 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole structure. These probes could be used to study a variety of biological processes, including protein-protein interactions and enzyme activity. Another area of interest is the development of new drugs based on the 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole structure. 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has shown promising results in preclinical studies for the treatment of cancer and Alzheimer's disease. Further research is needed to determine the safety and efficacy of 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole-based drugs in humans.
Applications De Recherche Scientifique
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of protein-protein interactions. 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been shown to selectively bind to hydrophobic pockets on proteins, making it a valuable tool for studying protein structure and function.
Propriétés
IUPAC Name |
3-phenyl-5-(4-phenylphenoxy)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)27-22-15-16-24-23(17-22)25(28-26-24)20-9-5-2-6-10-20/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSALHDYITPUSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-4-yloxy)-3-phenyl-2,1-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4538629.png)

![2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4538635.png)
![2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4538640.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4538644.png)
![N,N-diethyl-1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4538653.png)
![3-(2-fluorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4538658.png)

![{2-[(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4538675.png)
![3-allyl-5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538679.png)
![1-(2,5-dichlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4538690.png)

![[5-(3-cyclohexen-1-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4538697.png)